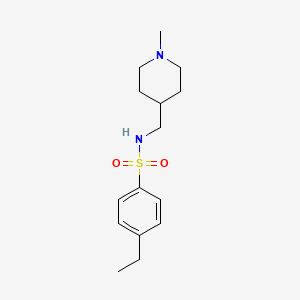

![molecular formula C11H15ClN2O B2563149 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 1417634-00-4](/img/structure/B2563149.png)

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a specialty product for proteomics research . It has a molecular formula of C11H15ClN2O and a molecular weight of 226.70 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis also involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenyl group attached to the pyrrolidine ring via an aminomethyl group .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has a molecular weight of 226.70 . It has an empirical formula of C11H15ClN2O .Scientific Research Applications

Monoamine Oxidase Inactivators

A new class of monoamine oxidase B inactivators includes compounds like 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides. These compounds were synthesized via a six-step sequence, representing a general approach to 1,4-disubstituted 2-pyrrolidinones and are the first in this new class of monoamine oxidase inactivators (Ding & Silverman, 1992).

Photoreaction Studies

Research on 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of α-heteroatom-substituted alkanoate anions led to the formation of 2-(hydroxyalkyl)pyrrolidine adducts and a reduction product, 1-methyl-2-phenylpyrrolidine. These studies demonstrate photoaddition reactions induced by electron transfers, providing insights into the reactivity of pyrrolidine derivatives under photochemical conditions (Kurauchi et al., 1986).

Synthesis of Conducting Polymers

Aminomethylation of 1-alkylpyrrole followed by reaction with iodomethane and sodium thiophenoxide yields 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles, which are monomers useful for synthesizing new conducting polymers. This demonstrates the utility of pyrrolidine derivatives in the field of materials science, particularly for electronic applications (Kim & Elsenbaumer, 1998).

Anti-inflammatory Applications

Structural analysis of N-(2-hydroxyethyl)pyrrolidinium salts of anti-inflammatory drugs, like diclofenac, reveals complex networks of inter- and intramolecular hydrogen bonds. These studies contribute to the understanding of drug interactions at the molecular level, which is crucial for the development of more effective pharmaceuticals (Castellari & Sabatino, 1994).

Pyrrolidine Derivatives Synthesis

Research on the construction of all-substituted pyrrolidine derivatives with multiple stereogenic centers showcases advanced synthetic methodologies, including highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization. These techniques allow for the precise construction of complex molecular architectures, essential for developing novel compounds with specific biological activities (Wang et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYADWZTLIYQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563073.png)

![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2563081.png)

![tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/no-structure.png)

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2563085.png)

![methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2563087.png)